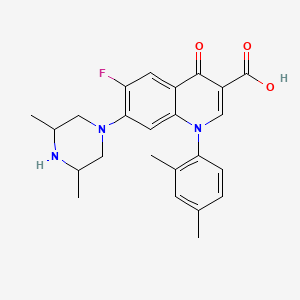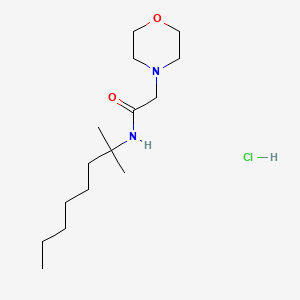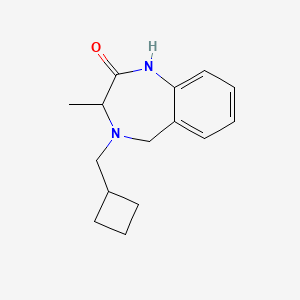
4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminobenzophenones with cyclobutylmethyl halides in the presence of a base, followed by cyclization to form the benzodiazepine ring . The reaction is often carried out under reflux conditions with solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry techniques, which offer advantages in terms of efficiency, scalability, and safety. Continuous flow synthesis involves the use of microreactors to carry out reactions in a controlled manner, allowing for precise control over reaction parameters and improved yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazepine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzodiazepines with different functional groups .
Applications De Recherche Scientifique
4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects. The compound may also interact with other pathways and receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Oxazepam: A benzodiazepine with anxiolytic and sedative properties.
Uniqueness
4-Cyclobutylmethyl-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific cyclobutylmethyl and methyl substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural features can influence the compound’s binding affinity, selectivity, and overall efficacy .
Propriétés
Numéro CAS |
258849-84-2 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
4-(cyclobutylmethyl)-3-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H20N2O/c1-11-15(18)16-14-8-3-2-7-13(14)10-17(11)9-12-5-4-6-12/h2-3,7-8,11-12H,4-6,9-10H2,1H3,(H,16,18) |
Clé InChI |
NFIVNLCCTFCAMV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2=CC=CC=C2CN1CC3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


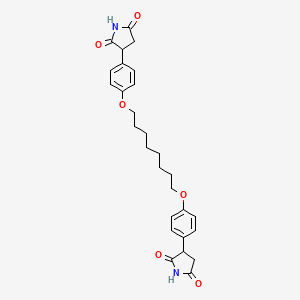
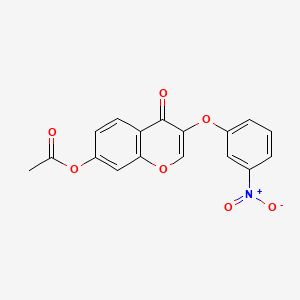
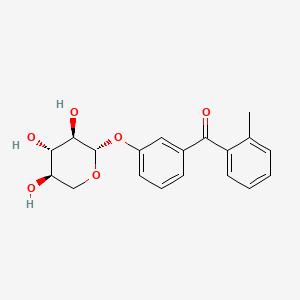

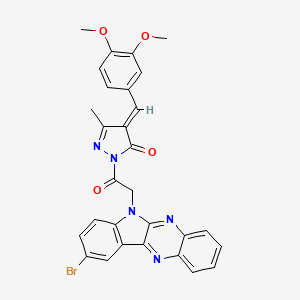

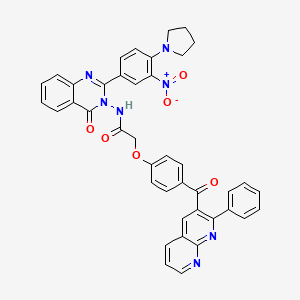
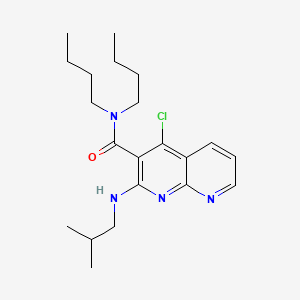

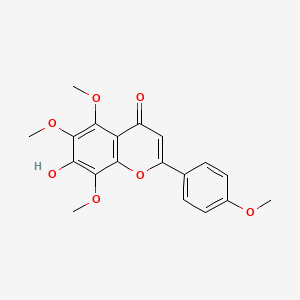
![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)

